molecular formula C21H28N2O2 B1666190 Benzanilide, 5-amino-2-(octyloxy)- CAS No. 13738-16-4

Benzanilide, 5-amino-2-(octyloxy)-

Cat. No. B1666190
CAS RN: 13738-16-4
M. Wt: 340.5 g/mol
InChI Key: XBGVPEVCCRSTFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzanilide, 5-amino-2-(octyloxy)- is a bioactive chemical.

Scientific Research Applications

Antimicrobial Properties

  • "Benzanilide, 5-amino-2-(octyloxy)-" derivatives have shown broad-spectrum antimicrobial activity, particularly against microorganisms like Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, Enterococcus faecalis, and Mycobacterium tuberculosis. Compounds in this category exhibited significant activity against both M. tuberculosis and its drug-resistant isolate (Ertan-Bolelli, Yildiz, & Ozgen-Ozgacar, 2016).

Antioxidant and Lipid Peroxidation Inhibition

  • These compounds, particularly those with specific molecular structures, have demonstrated significant antioxidant activity and the ability to inhibit lipid peroxidation. This indicates their potential use in preventing oxidative stress-related damages (Zvezdanović et al., 2014).

Role in Chemical Reactions and Synthesis

  • "Benzanilide, 5-amino-2-(octyloxy)-" and its derivatives play a crucial role in various chemical reactions and synthesis processes. For example, they are involved in the formation of Strecker aldehydes, indicating their significance in organic synthesis and reaction mechanism studies (Zamora, Gallardo, & Hidalgo, 2006).

Drug Metabolism

  • These compounds have been studied for their role in drug metabolism, particularly how they are oxidized in liver microsomes and affect liver functions. This research has implications for understanding the metabolic pathways of similar drugs (Akerboom, Sies, & Ziegler, 1995).

Antifungal Activities

  • Some derivatives of "Benzanilide, 5-amino-2-(octyloxy)-" have shown promising antifungal activities against various fungal pathogens. This suggests their potential application in developing antifungal agents (Luo et al., 2018).

Anticancer Properties

  • Research has indicated that some derivatives can inhibit human 5-lipoxygenase, an enzyme linked to inflammation and cancer. These findings suggest potential applications in cancer treatment (Poeckel et al., 2006).

Histone Deacetylase Inhibition

  • Benzamide derivatives, including "Benzanilide, 5-amino-2-(octyloxy)-", have been studied for their inhibitory activity against histone deacetylase, an enzyme involved in gene expression. This could have implications for cancer treatment and epigenetic research (Suzuki et al., 1999).

Corrosion Inhibition

  • Some derivatives have been evaluated for their effectiveness as corrosion inhibitors, indicating their potential use in materials science and engineering (Chafiq et al., 2020).

properties

CAS RN

13738-16-4

Product Name

Benzanilide, 5-amino-2-(octyloxy)-

Molecular Formula

C21H28N2O2

Molecular Weight

340.5 g/mol

IUPAC Name

5-amino-2-octoxy-N-phenylbenzamide

InChI

InChI=1S/C21H28N2O2/c1-2-3-4-5-6-10-15-25-20-14-13-17(22)16-19(20)21(24)23-18-11-8-7-9-12-18/h7-9,11-14,16H,2-6,10,15,22H2,1H3,(H,23,24)

InChI Key

XBGVPEVCCRSTFW-UHFFFAOYSA-N

SMILES

CCCCCCCCOC1=C(C=C(C=C1)N)C(=O)NC2=CC=CC=C2

Canonical SMILES

CCCCCCCCOC1=C(C=C(C=C1)N)C(=O)NC2=CC=CC=C2

Appearance

Solid powder

Other CAS RN

13738-16-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Benzanilide, 5-amino-2-(octyloxy)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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